瑞格列奈酰基-β-D-葡萄糖醛酸苷

描述

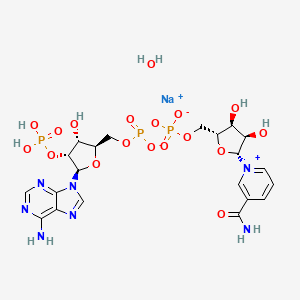

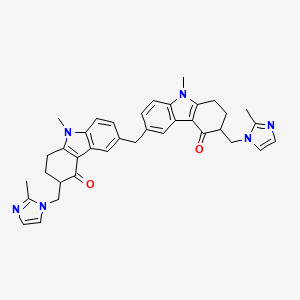

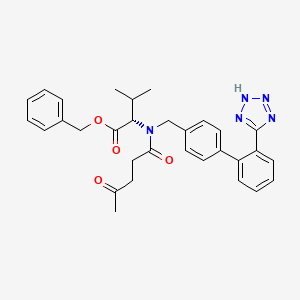

Repaglinide acyl-beta-D-glucuronide is a metabolite of Repaglinide, an antidiabetic drug . Repaglinide is an oral medication used in addition to diet and exercise for blood sugar control in type 2 diabetes mellitus .

Molecular Structure Analysis

The molecular formula of Repaglinide acyl-beta-D-glucuronide is C33H44N2O10 . The molecular weight is 628.7 g/mol . For a detailed molecular structure, please refer to resources such as PubChem .

科学研究应用

药理特性和作用机制

瑞格列奈是一种氨基甲酰苯甲酸衍生物,属于促胰岛素分泌剂的米格列奈类。它在β细胞膜上的结合位点与磺酰脲类不同,并显示出更大的促胰岛素作用。这种速效促胰岛素分泌剂靶向早期胰岛素释放,对于减少糖尿病的长期心血管并发症非常重要。瑞格列奈代谢产生的酰基-β-D-葡萄糖醛酸苷结合物表明该药物的代谢和排泄过程,而不是直接的治疗应用 (Scott,2012)。

药物-药物和食物-药物药代动力学相互作用

瑞格列奈的代谢物,包括其酰基葡萄糖醛酸苷结合物,会受到药代动力学相互作用的影响,这些相互作用可能会影响其疗效和安全性。此类相互作用发生在参与瑞格列奈代谢的细胞色素 P450 (CYP) 3A4 和 CYP2C8 同工酶中。这些相互作用会导致药物水平发生改变,从而影响治疗效果和不良反应的风险 (Scheen,2007)。

药物开发和安全性中的注意事项

酰基葡萄糖醛酸苷,如瑞格列奈酰基-β-D-葡萄糖醛酸苷,是反应性代谢物。它们的形成、稳定性和与蛋白质结合的潜力是药物安全性和开发中的关键考虑因素。此类代谢物可能通过与蛋白质共价结合而导致不良药物反应,因此在药物开发过程中需要仔细监测和评估 (Boelsterli,2002)。

测量中的生物分析挑战

测量酰基葡萄糖醛酸苷代谢物,包括瑞格列奈酰基-β-D-葡萄糖醛酸苷,存在生物分析挑战。它们在生物基质中的不稳定性需要优化的样品处理和分析方法,以确保准确测量。这对于了解瑞格列奈等药物的药代动力学和动力学以及评估其安全性非常重要 (Patel,2019)。

作用机制

Target of Action

The primary target of Repaglinide Acyl-beta-D-glucuronide is cytochrome P450 2C8 (CYP2C8) . CYP2C8 is an enzyme involved in drug metabolism and is responsible for metabolizing repaglinide, a medication used to reduce postprandial hyperglycemia and elevated glycated hemoglobin (HbA1c) levels associated with type 2 diabetes .

Mode of Action

Repaglinide Acyl-beta-D-glucuronide, the main metabolite of clopidogrel, inhibits the activity of CYP2C8 . This inhibition can affect the metabolism of repaglinide, which is a substrate of CYP2C8 . The interaction between Repaglinide Acyl-beta-D-glucuronide and CYP2C8 can therefore influence the pharmacokinetics and pharmacodynamics of repaglinide .

Biochemical Pathways

The biochemical pathway primarily affected by Repaglinide Acyl-beta-D-glucuronide is the metabolism of repaglinide via the CYP2C8 enzyme . By inhibiting CYP2C8, Repaglinide Acyl-beta-D-glucuronide can alter the metabolic pathway of repaglinide, potentially leading to changes in its pharmacological effects .

Pharmacokinetics

The pharmacokinetics of Repaglinide Acyl-beta-D-glucuronide are closely tied to its role as an inhibitor of CYP2C8 . By inhibiting this enzyme, Repaglinide Acyl-beta-D-glucuronide can affect the absorption, distribution, metabolism, and excretion (ADME) properties of repaglinide . This can impact the bioavailability of repaglinide, potentially leading to changes in its therapeutic effects .

Result of Action

The result of Repaglinide Acyl-beta-D-glucuronide’s action is a significant decrease in plasma glucose levels in patients taking repaglinide and clopidogrel . This can lead to a risk of hypoglycemia, particularly in patients taking both repaglinide and clopidogrel .

Action Environment

The action of Repaglinide Acyl-beta-D-glucuronide can be influenced by various environmental factors, including the presence of other medications. For example, the concomitant use of repaglinide with clopidogrel, which produces Repaglinide Acyl-beta-D-glucuronide as a metabolite, can inhibit repaglinide metabolism and increase the risk of hypoglycemia .

安全和危害

Acyl glucuronides, including Repaglinide acyl-beta-D-glucuronide, have been linked to toxicity due to their reactivity . It has been hypothesized that these covalent modifications could initiate idiosyncratic adverse drug reactions . Additionally, a study revealed an increased risk of hypoglycemia associated with the combined use of repaglinide and clopidogrel .

生化分析

Biochemical Properties

Repaglinide Acyl-beta-D-glucuronide interacts with various enzymes and proteins. It has been suggested that Repaglinide is a substrate of cytochrome P450 2C8 (CYP2C8) and Repaglinide Acyl-beta-D-glucuronide, as a main metabolite of clopidogrel, inhibits CYP2C8 activity . This interaction can influence the metabolism of Repaglinide .

Cellular Effects

The effects of Repaglinide Acyl-beta-D-glucuronide on cells are primarily related to its impact on glucose levels. In a study, it was found that the combination of Repaglinide and clopidogrel significantly decreased minimum plasma glucose levels . This suggests that Repaglinide Acyl-beta-D-glucuronide may influence cellular metabolism and gene expression related to glucose regulation.

Molecular Mechanism

The molecular mechanism of Repaglinide Acyl-beta-D-glucuronide involves its interaction with CYP2C8. As a metabolite of clopidogrel, it inhibits CYP2C8 activity, which in turn may inhibit the metabolism of Repaglinide . This interaction at the molecular level can lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that the compound can influence plasma glucose levels over time

Metabolic Pathways

Repaglinide Acyl-beta-D-glucuronide is involved in the metabolic pathway of Repaglinide, a process mediated by the enzyme CYP2C8 . The compound’s interaction with this enzyme suggests that it may have effects on metabolic flux or metabolite levels.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHBBHOYIACRHO-GKKNLZSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858363 | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309112-13-7 | |

| Record name | Repaglinide acyl-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)